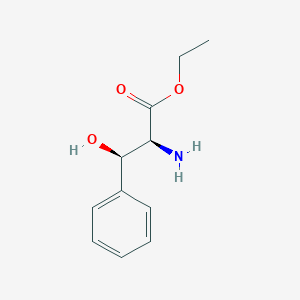
ethyl (2S,3R)-2-amino-3-hydroxy-3-phenylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (2S,3R)-2-amino-3-hydroxy-3-phenylpropanoate is a chiral compound with significant importance in various fields of chemistry and biology. This compound is an ester derivative of phenylalanine, an essential amino acid, and exhibits unique stereochemistry due to its two chiral centers. The presence of both amino and hydroxyl functional groups makes it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2S,3R)-2-amino-3-hydroxy-3-phenylpropanoate typically involves the esterification of (2S,3R)-2-amino-3-hydroxy-3-phenylpropanoic acid. One common method is the reaction of the acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound often employs more efficient and scalable methods. One such method involves the use of flow microreactor systems, which allow for continuous production with better control over reaction conditions and higher yields . This method is more sustainable and versatile compared to traditional batch processes.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl (2S,3R)-2-amino-3-hydroxy-3-phenylpropanoate can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: LiAlH4 in dry ether under reflux.
Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.
Major Products Formed
Oxidation: Ethyl (2S,3R)-2-oxo-3-phenylpropanoate.
Reduction: Ethyl (2S,3R)-2-amino-3-hydroxy-3-phenylpropanol.
Substitution: Ethyl (2S,3R)-2-amino-3-hydroxy-3-phenylpropanoamide.
Applications De Recherche Scientifique
Ethyl (2S,3R)-2-amino-3-hydroxy-3-phenylpropanoate has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Serves as a precursor for the synthesis of peptides and proteins with specific stereochemistry.
Medicine: Investigated for its potential use in drug development, particularly in designing enzyme inhibitors and receptor agonists.
Industry: Utilized in the production of fine chemicals and pharmaceuticals
Mécanisme D'action
The mechanism of action of ethyl (2S,3R)-2-amino-3-hydroxy-3-phenylpropanoate involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor for various enzymes, influencing biochemical pathways. For example, it can inhibit aminopeptidases by binding to their active sites, thereby affecting protein metabolism .
Comparaison Avec Des Composés Similaires
Ethyl (2S,3R)-2-amino-3-hydroxy-3-phenylpropanoate can be compared with other similar compounds such as:
(2S,3R)-3-methylglutamate: Another chiral amino acid derivative with similar stereochemistry but different functional groups.
(2S,3R)-2-amino-3-hydroxy-3-(4-methylsulfonyl)phenylpropanoate: A derivative with a sulfonyl group, offering different chemical reactivity and applications
These compounds share similar structural features but differ in their chemical properties and applications, highlighting the uniqueness of this compound.
Propriétés
Formule moléculaire |
C11H15NO3 |
|---|---|
Poids moléculaire |
209.24 g/mol |
Nom IUPAC |
ethyl (2S,3R)-2-amino-3-hydroxy-3-phenylpropanoate |
InChI |
InChI=1S/C11H15NO3/c1-2-15-11(14)9(12)10(13)8-6-4-3-5-7-8/h3-7,9-10,13H,2,12H2,1H3/t9-,10+/m0/s1 |
Clé InChI |
RCUYHYDTFXMONZ-VHSXEESVSA-N |
SMILES isomérique |
CCOC(=O)[C@H]([C@@H](C1=CC=CC=C1)O)N |
SMILES canonique |
CCOC(=O)C(C(C1=CC=CC=C1)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-benzyl-3,4-dimethyl-5-[(3-nitrophenyl)amino]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12452499.png)
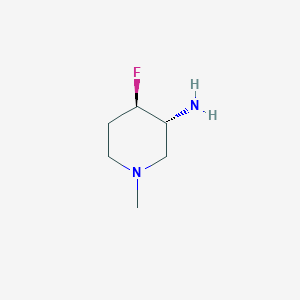
![2-hydroxy-N-{1-[(2-methylphenyl)carbamoyl]cyclohexyl}benzamide](/img/structure/B12452516.png)
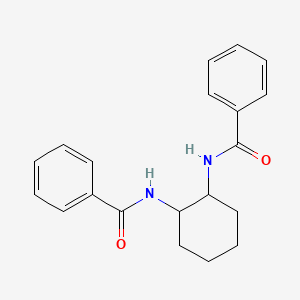

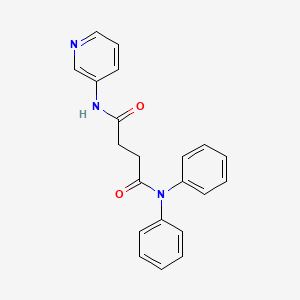
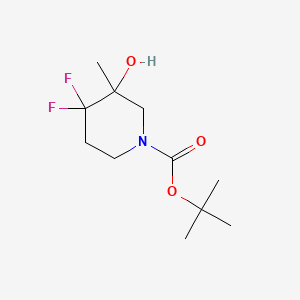
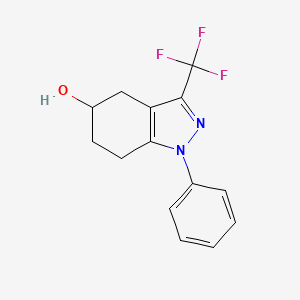

![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-phenoxyethyl)acetamide](/img/structure/B12452562.png)
![3-Phenyl-2-thioxo-5-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazolidin-4-one](/img/structure/B12452573.png)
![(4Z)-4-[2-(3-methoxyphenyl)hydrazinylidene]-5-oxo-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B12452577.png)
![N-benzyl-1-[4-(benzyloxy)-3-methoxybenzyl]-N-(2-hydroxyethyl)piperidine-4-carboxamide](/img/structure/B12452584.png)
![N-(4-{[(E)-(3-ethoxy-2-hydroxy-5-nitrophenyl)methylidene]amino}phenyl)butanamide](/img/structure/B12452590.png)
